molecular formula C16H16N2O6S B11453160 5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11453160
M. Wt: 364.4 g/mol
InChI Key: ZTSYVDQLBOTHAU-UHFFFAOYSA-N
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Description

5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a thiazole ring fused with a pyridine ring, and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. Subsequent reactions with appropriate reagents yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the trimethoxyphenyl ring .

Scientific Research Applications

5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The thiazole ring may also interact with specific receptors, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of the thiazole and pyridine rings with the trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O6S/c1-22-9-4-7(5-10(23-2)14(9)24-3)8-6-11(19)17-12-13(16(20)21)18-25-15(8)12/h4-5,8H,6H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

ZTSYVDQLBOTHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SN=C3C(=O)O

Origin of Product

United States

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